Predicted Kinase Selectivity Fingerprint via Molecular Docking Comparison with Sorafenib
Computational docking of the target compound against a panel of kinases reveals a distinct predicted binding mode compared to the reference drug Sorafenib. The unique 4-morpholino-2-phenylquinoline scaffold creates a steric clash with the 'gatekeeper' residue in VEGFR2, which is not observed with the pyridine-2-carboxamide hinge binder of Sorafenib, suggesting a different off-target kinase profile is likely [1].
| Evidence Dimension | Predicted ligand-receptor binding mode and steric compatibility |
|---|---|
| Target Compound Data | Predicted steric clash with Val916 in VEGFR2 DFG-out conformation (docking score: Not provided in source) |
| Comparator Or Baseline | Sorafenib (VEGFR2 IC50 = 90 nM) [2] |
| Quantified Difference | Qualitative difference in binding modes suggests non-overlapping kinase selectivity profiles. |
| Conditions | In silico molecular docking study using PDB: 3VHE [1] |
Why This Matters
This steric difference implies the compound may target a different subset of kinases than the pan-kinase inhibitor Sorafenib, offering a potential selectivity advantage for specific cancer types where VEGFR2 inhibition is less critical.
- [1] 趙燕芳 et al. (2016). Quinolines compound containing diarylurea structure and application thereof. Chinese Patent CN1058240... View Source
- [2] Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. View Source
